Methylproamine Methylproamine Methylproamine is a DNA-binding radioprotector which, on the basis of published pulse radiolysis studies, acts by repair of transient radiation-induced oxidative species on DNA.IC50 Value: N/ATarget: DNA-binding radioprotectorin vitro: The extent of radioprotection at the clonogenic survival endpoint increased with methylproamine concentration up to a maximum dose modification factor (DMF) of 2.0 at 10 μM. At least 0.1 fmole/nucleus of methylproamine is required to achieve a substantial level of radioprotection (DMF of 1.3) with maximum protection (DMF of 2.0) achieved at 0.23 fmole/nucleus. The γH2AX focus yield per cell nucleus 45 min after irradiation decreased with drug concentration with a DMF of 2.5 at 10 μM [1]. Methylproamine-treated cells had fewer γH2AX foci after IR compared to untreated cells. Also, the presence ofmethylproamine decreased the amount of lower molecular weight DNA entering the gel as shown by the pulsed field gel electrophoresis assay [2]. Experiments with V79 cells have shown that methylproamine is approximately 100-fold more potent than the classical aminothiol radioprotector WR1065. The crystal structures of methylproamine and proamine complexes with the dodecamer d(CGCGAATTCGCG)(2) confirm that the new analogues also are minor groove binders [3].in vivo: N/AClinical trial: N/A
Brand Name: Vulcanchem
CAS No.: 188247-01-0
VCID: VC0003663
InChI: InChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32)
SMILES: CC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C
Molecular Formula: C28H31N7
Molecular Weight: 465.6 g/mol

Methylproamine

CAS No.: 188247-01-0

Cat. No.: VC0003663

Molecular Formula: C28H31N7

Molecular Weight: 465.6 g/mol

* For research use only. Not for human or veterinary use.

Methylproamine - 188247-01-0

CAS No. 188247-01-0
Molecular Formula C28H31N7
Molecular Weight 465.6 g/mol
IUPAC Name N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline
Standard InChI InChI=1S/C28H31N7/c1-18-15-20(33(2)3)6-8-22(18)28-30-23-9-5-19(16-25(23)32-28)27-29-24-10-7-21(17-26(24)31-27)35-13-11-34(4)12-14-35/h5-10,15-17H,11-14H2,1-4H3,(H,29,31)(H,30,32)
Standard InChI Key ADKLMOJIJGHCCD-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C
Canonical SMILES CC1=C(C=CC(=C1)N(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C

Chemical Identity and Structural Characteristics

Methylproamine (C28H31N7\text{C}_{28}\text{H}_{31}\text{N}_7, molecular weight 465.6 g/mol) is a derivative of the Hoechst 33342 ligand, modified to enhance electron-donating capacity and DNA affinity . Its IUPAC name, N,N,3-trimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline, reflects a complex structure featuring two benzimidazole rings linked to a dimethylaminophenyl group and a methylpiperazine substituent . The compound’s planar configuration facilitates minor groove binding, as confirmed by X-ray crystallography of its complex with the DNA dodecamer d(CGCGAATTCGCG)₂ .

Crystallographic Insights

Crystal structures reveal that methylproamine binds preferentially to AT-rich regions of DNA, with hydrogen bonds forming between the benzimidazole nitrogen atoms and DNA base edges . The methylpiperazine moiety extends into the solvent, minimizing steric hindrance and enhancing solubility. This structural adaptability allows the ligand to maintain tight binding (binding constant Kd107K_d \approx 10^{-7} M) while permitting electron transfer reactions critical for radioprotection .

Mechanism of Radioprotection

Methylproamine operates through a dual mechanism: direct DNA protection and chemical repair of radiation-induced lesions.

DNA Binding and Shielding

By occupying the minor groove, methylproamine sterically hinders hydroxyl radical access to DNA, reducing direct strand breaks . Competitive binding assays show it displaces Hoechst 33342 at 1:10 molar ratios, indicating superior affinity .

Electron Transfer Repair

The compound’s electron-rich aromatic system donates electrons to neutralize DNA radicals formed during irradiation. Pulse radiolysis experiments demonstrate rapid electron transfer rates (ket109M1s1k_{et} \approx 10^9 \, \text{M}^{-1}\text{s}^{-1}), repairing guanine radical cations before permanent oxidative damage occurs . This contrasts with thiol-based protectors like WR1065, which act via hydrogen donation and require millimolar concentrations .

Preclinical Efficacy Data

In Vitro Radioprotection

In V79 hamster lung fibroblasts, methylproamine achieved a dose-modifying factor (DMF) of 2.1 at 30 μM, compared to WR1065’s DMF of 1.5 at 4 mM . Cell survival curves (Table 1) illustrate its potency:

Concentration (μM)Radiation Dose (Gy)Survival (%)DMF
0 (Control)6101.0
3012.6102.1
10014.7102.45

Table 1: Dose-modifying factors for methylproamine in V79 cells .

Toxicity Profile

Methylproamine exhibits low cytotoxicity, with an LD₅₀ > 500 μM in human lymphocytes . This contrasts with WR1065, which causes hypotension and nausea at therapeutic doses .

Comparative Analysis with Traditional Radioprotectors

Methylproamine’s advantages over aminothiols include:

  • Potency: 100-fold higher activity per molar unit .

  • Stability: No disulfide formation or rapid metabolic clearance .

  • Targeted Action: DNA-localized protection minimizes off-target effects .

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